molecular formula C23H22ClN3OS B2603479 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea CAS No. 851971-17-0

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea

Cat. No. B2603479
CAS RN: 851971-17-0
M. Wt: 423.96
InChI Key: NZPAJOOKDLNRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-phenylthiourea is a useful research compound. Its molecular formula is C23H22ClN3OS and its molecular weight is 423.96. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One study investigated the antimicrobial activity of compounds synthesized from ethyl(3-aryl-2-bromo)propanoate and 4-(furan-2-ylmethyl)thiosemicarbazones. It was found that compounds with a methyl group showed antimicrobial activity, whereas replacing the methyl group with a halogen resulted in the loss of activity (В. М. Цялковский et al., 2005). This highlights the significance of the furan moiety and its substituents in influencing biological activity.

Synthetic Methodologies

Research into the decarboxylative Claisen rearrangement of furan-2-ylmethyl substrates revealed a method to yield 2,3-disubstituted heteroaromatic products in good yield. This method highlights the utility of furan derivatives in synthesizing complex heterocyclic structures (D. Craig et al., 2005).

Heterocyclic Compound Exploration

A study on the enzymatic synthesis of biobased polyesters utilized 2,5-bis(hydroxymethyl)furan as a monomer, demonstrating the potential of furan derivatives in creating materials with desirable properties (Yi Jiang et al., 2014). This research underscores the versatility of furan-based compounds in material science.

Furthermore, the synthesis and characterization of thiourea derivatives, including 1-benzyl-3-furoyl-1-phenylthiourea, provided insights into the structural and electronic properties of these compounds, offering potential pathways for the development of new materials and pharmaceuticals (M. E. D. Lestard et al., 2015).

properties

IUPAC Name

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPAJOOKDLNRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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